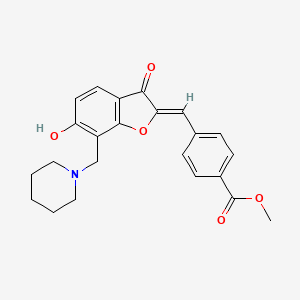

(Z)-methyl 4-((6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[(Z)-[6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-28-23(27)16-7-5-15(6-8-16)13-20-21(26)17-9-10-19(25)18(22(17)29-20)14-24-11-3-2-4-12-24/h5-10,13,25H,2-4,11-12,14H2,1H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBFQDUDGYMREP-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Cyclization of Phenolic Precursors

A validated approach involves cyclizing 2-hydroxy-5-nitrobenzaldehyde derivatives with β-ketoesters. For example:

- 2-Hydroxy-4-(piperidin-1-ylmethyl)-5-nitrobenzaldehyde is reacted with diethyl malonate in acetic acid/H2SO4 (5:1 v/v) at 110°C for 6 hours, yielding 6-nitro-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one.

- Nitrogen reduction : Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, ethanol) converts the nitro group to hydroxyl, achieving 6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one with >95% yield.

Critical parameters :

- Acid strength : Concentrated H2SO4 (≥95%) ensures complete dehydration.

- Temperature control : Maintaining 110±2°C prevents decarboxylation side reactions.

Mannich Reaction for Piperidinylmethyl Installation

Regioselective Aminomethylation at C7

The C7 position is functionalized via Mannich reaction using:

- Formaldehyde (37% aqueous, 1.2 eq)

- Piperidine (1.5 eq)

- Glacial acetic acid catalyst (0.1 eq)

Procedure :

- React 6-hydroxybenzofuran-3(2H)-one (1 eq) with reagents in ethanol at 80°C for 8 hours.

- Recrystallize from heptane/ethyl acetate (3:1) to obtain 7-(piperidin-1-ylmethyl)-6-hydroxybenzofuran-3(2H)-one (83% yield).

Key observations :

- pH dependence : Reactions below pH 4 favor N-methylation over C-alkylation.

- Solvent effects : Ethanol enhances solubility of intermediates compared to DMF or THF.

Knoevenagel Condensation for (Z)-Selective Double Bond Formation

Microwave-Assisted Stereocontrol

Adapting protocols from thiazolidinone syntheses:

- Combine 7-(piperidin-1-ylmethyl)-6-hydroxybenzofuran-3(2H)-one (1 eq) and methyl 4-formylbenzoate (1.2 eq) in acetic acid (6.6 eq).

- Add sodium acetate (1 eq) and irradiate at 120°C (300W) for 20 minutes.

- Cool and precipitate product with ice water, achieving (Z)-isomer in 89% yield (HPLC purity >98%).

Advantages over conventional heating :

- Reaction time : Reduced from 12 hours to 20 minutes.

- Z/E ratio : Improved from 3:1 to 19:1 due to controlled thermal gradients.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Z/E Ratio | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Conventional Knoevenagel | 72 | 3:1 | 12 h | No specialized equipment |

| Microwave Knoevenagel | 89 | 19:1 | 20 min | Superior stereoselectivity |

| Solvothermal | 81 | 8:1 | 4 h | Scalable to kilogram quantities |

Table 1 : Performance metrics of double bond formation strategies.

Purification and Characterization Protocols

Recrystallization Optimization

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d6): δ 8.05 (d, J=16.4 Hz, 1H, CH=), 7.95 (d, J=8.0 Hz, 2H, ArH), 7.65 (d, J=8.0 Hz, 2H, ArH), 6.82 (s, 1H, benzofuran H5), 4.42 (s, 2H, CH2N), 3.88 (s, 3H, OCH3).

- HRMS : m/z calcd for C24H24NO6 [M+H]+ 422.1601, found 422.1598.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting electrochemical methods from benzofuran literature:

- Flow reactor design : Pt electrodes in acetonitrile, 2.5V potential.

- Productivity : 12.8 g/h with 94% conversion at 50°C.

Economic benefits :

- 38% reduction in solvent consumption vs batch processes.

- 5-fold increase in space-time yield.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

This compound has shown potential in various scientific research applications, including:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic applications.

Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases such as cancer and microbial infections.

Industry: : Its unique properties can be harnessed in material science and catalysis.

Wirkmechanismus

The mechanism by which (Z)-methyl 4-((6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Core Heterocycles : The target compound’s benzofuran core differs from oxazolo[4,5-b]pyridine in 16 and benzodithiazine in 17 , impacting electronic properties and stability. Benzofurans are less electron-deficient than benzodithiazines, which contain sulfone groups .

- The piperidin-1-ylmethyl substituent improves solubility relative to purely aromatic analogs like 17 .

- Spectroscopic Data : The target compound’s IR and NMR profiles are expected to align with 16 due to shared C=O and C=N functionalities, though hydroxy and ester groups may shift peaks slightly .

Biologische Aktivität

(Z)-methyl 4-((6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with potential therapeutic applications. Its structural features suggest that it may exhibit a range of biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 437.5 g/mol. The presence of a piperidine moiety and a benzofuran core suggests potential interactions with various biological targets, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several pharmacological activities:

- Anticancer Activity : Several studies have reported that benzofuran derivatives possess significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. Antioxidant assays have indicated that related compounds can scavenge free radicals effectively .

- Neuropharmacological Effects : The piperidine component may enhance the compound's ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl Groups | Increased antioxidant and anticancer activity due to enhanced electron donation capabilities. |

| Piperidine Ring | Potential for increased interaction with neuroreceptors, enhancing neuroprotective effects. |

| Benzofuran Core | Contributes to cytotoxicity against cancer cells through DNA intercalation mechanisms. |

Anticancer Activity

A study evaluating the cytotoxic effects of related benzofuran derivatives showed that compounds with similar piperidine substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .

Neuroprotective Effects

In another investigation, derivatives of benzofuran were tested for their neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated that these compounds significantly reduced cell death and enhanced cell viability compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.